Tioxidazole

Description

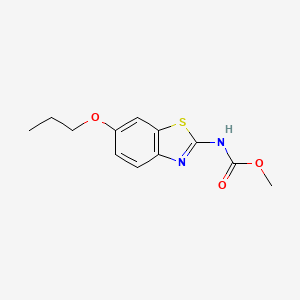

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLICFJUWSZHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046178 | |

| Record name | Tioxidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61570-90-9 | |

| Record name | Tioxidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61570-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioxidazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061570909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioxidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tioxidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioxidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOXIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW046NI85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Characterization, and Research Applications of Tinidazole

A Note on Nomenclature: The topic specified was "Tioxidazole." Comprehensive searches indicate that this is not a standard or widely recognized chemical entity in scientific literature. However, the search results consistently point towards Tinidazole , a structurally related and extensively researched nitroimidazole antimicrobial agent with anthelmintic properties. This guide will therefore focus on Tinidazole, as it aligns with the implied research context and provides a robust foundation of verifiable technical data. The principles and methodologies discussed are broadly applicable to the study of related nitroimidazole and benzimidazole-class compounds.

Executive Summary

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and core research applications of Tinidazole. As a prominent member of the nitroimidazole class, Tinidazole serves as a critical tool in combating anaerobic bacterial and protozoal infections.[1][2] Its mechanism as a prodrug, which is selectively activated within target organisms to induce DNA damage, makes it a subject of ongoing research interest.[3][4] This document details a representative synthetic pathway, outlines a rigorous, multi-platform characterization workflow, and explores its established mechanism of action and applications, grounding all protocols and claims in authoritative scientific literature.

Chemical Synthesis of Tinidazole

The synthesis of Tinidazole is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The causality behind the chosen synthetic route is based on established, reliable chemical transformations that are scalable and reproducible in a laboratory setting. A common and illustrative approach involves the modification of a precursor molecule, such as metronidazole, or building the functionalized imidazole ring system from simpler starting materials.

Synthesis Workflow

The following diagram illustrates a validated workflow for the synthesis of Tinidazole, commencing from a suitable 2-methyl-5-nitroimidazole precursor. This pathway involves a key etherification step followed by oxidation to yield the final sulfone moiety.

Caption: A representative synthetic pathway for Tinidazole.

Detailed Experimental Protocol: Synthesis from Metronidazole Precursor

This protocol describes a two-step synthesis of Tinidazole starting from the commercially available metronidazole, adapted from established literature. The rationale for this pathway is its efficiency and use of readily accessible reagents.

Step 1: Bromination of Metronidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve metronidazole in concentrated sulfuric acid at room temperature.

-

Reagent Addition: Slowly add ammonium bromide to the solution. The bromide ion acts as the nucleophile for the subsequent substitution reaction.

-

Heating: Heat the reaction mixture to 80-85°C for several hours. This provides the necessary activation energy for the substitution reaction to proceed.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice to precipitate the brominated intermediate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Thio-etherification and Oxidation

-

Reaction Setup: Suspend the dried brominated intermediate in a suitable solvent like ethanol.

-

Nucleophilic Substitution: Add S-ethylisothiourea to the suspension. This reagent serves as the source of the ethylthio group. The reaction proceeds via nucleophilic substitution, displacing the bromide.

-

Oxidation: Following the formation of the thioether intermediate, introduce an oxidizing agent such as hydrogen peroxide.[5] This step is critical as it selectively oxidizes the sulfur atom to the sulfone, which is characteristic of the Tinidazole structure. The oxidation state of sulfur significantly influences the molecule's electronic properties and biological activity.

-

Purification: The crude Tinidazole product is then purified. This is a self-validating step to ensure the removal of unreacted starting materials and by-products. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard and effective method. The purity of the final product should be confirmed by HPLC and melting point analysis as described in Section 2.0.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized Tinidazole. A multi-technique approach ensures that all aspects of the molecule's structure and properties are validated, providing a trustworthy foundation for subsequent research applications.

Characterization Workflow

The following workflow ensures a comprehensive and logical progression of analysis, from initial purity assessment to detailed structural and thermal property confirmation.

Sources

- 1. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Tinidazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 4. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antiprotozoal Effects of Tinidazole: In Vitro and In Vivo Evaluations

Note to the researcher: Initial searches for "Tioxidazole" did not yield results for a known antiprotozoal agent. The query was likely a typographical error for Tinidazole , a well-documented and widely used second-generation nitroimidazole antiprotozoal drug. This technical guide will proceed on the assumption that the topic of interest is Tinidazole, providing a comprehensive overview of its in vitro and in vivo antiprotozoal effects.

Abstract

Tinidazole is a synthetic nitroimidazole derivative with a broad spectrum of activity against protozoan parasites and anaerobic bacteria.[1] It is a structural analogue of metronidazole but often exhibits a more favorable pharmacokinetic profile, including a longer half-life, which allows for simpler, single-dose regimens in many cases.[1][2] This guide provides a detailed examination of the scientific principles and methodologies used to evaluate the antiprotozoal efficacy of Tinidazole. We will explore its mechanism of action, detail standardized protocols for in vitro susceptibility testing against key protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, and describe established in vivo models for assessing therapeutic efficacy. The causality behind experimental design choices, self-validating protocols, and quantitative data are synthesized to provide a robust resource for researchers and drug development professionals in the field of parasitology.

Introduction to Tinidazole

Tinidazole belongs to the 5-nitroimidazole class of antimicrobials.[3] Approved by the US Food and Drug Administration in 2004, it is indicated for the treatment of trichomoniasis, giardiasis, and amebiasis.[2][4] Its chemical structure facilitates its entry into microbial cells, where it undergoes activation to exert its cytotoxic effects. Compared to its predecessor, metronidazole, Tinidazole often demonstrates equivalent or superior efficacy, particularly in single-dose regimens for giardiasis and trichomoniasis, and may be better tolerated.[2][5][6]

Mechanism of Action

The selective toxicity of Tinidazole against anaerobic and microaerophilic protozoa is dependent on the metabolic environment within these organisms.[3] The drug, in its inactive state, is a prodrug that requires chemical reduction of its nitro group for activation.[7]

Causality of the Mechanism: This reduction process is efficiently carried out by low redox-potential electron-transfer proteins, such as ferredoxin, which are abundant in the energy metabolism of these parasites but absent in aerobic host cells. This selective activation is the cornerstone of its therapeutic window, minimizing damage to host tissues.[3] Once reduced, Tinidazole forms cytotoxic free radicals and reactive intermediates.[3][6] These intermediates interact with and damage microbial DNA, causing a loss of helical structure and strand breakage, which ultimately inhibits protein synthesis and leads to cell death.[2][3][8] In Entamoeba histolytica, key proteins such as thioredoxin reductase have been identified as targets for adduct formation with metronidazole metabolites, a process likely shared by Tinidazole, leading to reduced enzymatic activity and disruption of the parasite's redox balance.[7][9]

In Vitro Antiprotozoal Efficacy

In vitro studies are fundamental for determining the intrinsic potency of a compound against a specific pathogen. For Tinidazole, these assays quantify its activity against the clinically relevant stages of protozoa, typically the trophozoite stage.

Target Protozoa

-

Trichomonas vaginalis : A flagellated protozoan causing the sexually transmitted infection trichomoniasis.[10]

-

Giardia lamblia (duodenalis) : A flagellated protozoan responsible for the diarrheal disease giardiasis.[5][11]

-

Entamoeba histolytica : An amoeba that causes amebiasis, which can manifest as dysentery or extra-intestinal abscesses.[1][12]

Experimental Protocol: In Vitro Susceptibility Testing of T. vaginalis

This protocol is a self-validating system designed to determine the Minimum Lethal Concentration (MLC) of Tinidazole, a common metric for this parasite. The causality behind this choice is that for T. vaginalis, complete eradication (lethality) is a more clinically relevant endpoint than partial inhibition.

Objective: To determine the MLC of Tinidazole against clinical or reference isolates of T. vaginalis.

Materials:

-

T. vaginalis isolate culture

-

Modified Diamond's Trypticase-Yeast Extract-Maltose (TYM) medium

-

Tinidazole stock solution (e.g., 1 mg/mL in DMSO)

-

96-well microtiter plates

-

Sterile tubes, pipettes

-

Incubator (37°C)

-

Inverted microscope

Step-by-Step Methodology:

-

Parasite Preparation: Culture T. vaginalis trophozoites in TYM medium at 37°C to reach the mid-logarithmic growth phase. Perform a cell count using a hemocytometer to adjust the parasite concentration to 1 x 10⁵ parasites/mL.

-

Drug Dilution Series: Prepare serial two-fold dilutions of Tinidazole in TYM medium in a 96-well plate. Concentrations typically range from 0.2 to 400 µg/mL.[10][13] The choice of a broad range ensures that both highly susceptible and potentially resistant isolates can be accurately assessed.

-

Inoculation: Add 100 µL of the prepared parasite suspension (containing 10⁴ parasites) to each well containing 100 µL of the drug dilutions.[13]

-

Controls:

-

Positive Control (No Drug): Include wells with parasites in medium only to ensure parasite viability.

-

Negative Control (Medium Only): Include wells with medium only to check for contamination.

-

Solvent Control: Include wells with parasites and the highest concentration of the drug solvent (e.g., DMSO) to ensure the solvent itself has no effect on parasite viability.[14]

-

-

Incubation: Incubate the plates for 48 hours at 37°C.[10]

-

Endpoint Determination: After incubation, examine each well using an inverted microscope. The MLC is defined as the lowest drug concentration at which no motile parasites are observed.[15]

Summary of Quantitative In Vitro Data

The potency of Tinidazole can vary by parasite and even by isolate, especially in cases of emerging resistance to other nitroimidazoles.

| Protozoan Species | Metric | Concentration Range (µg/mL) | Comments | Source |

| Trichomonas vaginalis | MCC (24h) | 2 - 6 | Mean MCC was 3.76 ± 1.25 µg/mL. | [16] |

| Trichomonas vaginalis | MLC | Effective at low MLCs | Kills metronidazole-susceptible isolates effectively. Less effective against some metronidazole-resistant isolates. | [17] |

| Entamoeba histolytica | Lethal Conc. (72h) | 512 | 100% lethal concentration for both T and B strains. | [18] |

| Entamoeba histolytica | Inhibitory Conc. (72h) | 64 - 256 | Concentration range where growth was inhibited to a certain extent. | [18] |

| Giardia lamblia | N/A | Highly Effective | Consistently reported as highly effective, often superior to metronidazole, but specific IC50 values are not detailed in the provided sources. | [1][2] |

Visualization: In Vitro Experimental Workflow

In Vivo Antiprotozoal Efficacy

In vivo studies are critical to assess a drug's therapeutic potential in a complex biological system, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties.

Common Animal Models

Rodent models are the gold standard for preclinical evaluation of antiprotozoal agents. The choice of model is dictated by its ability to mimic key aspects of human disease.

-

Giardiasis: Adult mouse models are well-established.[19] Infection patterns can be dependent on the mouse strain and the Giardia isolate used.[19] Gnotobiotic (germ-free) mice can be infected with a broader range of human-pathogenic strains, making them a powerful tool.[20]

-

Amebiasis: Rodent models, including mice, hamsters, and gerbils, are used to study invasive disease, such as the formation of intestinal lesions or liver abscesses.[21] These models do not typically mimic the full parasite life cycle (i.e., cyst formation) but are invaluable for studying pathogenesis.[12]

Experimental Protocol: In Vivo Efficacy in a Murine Model of Giardiasis

Objective: To evaluate the efficacy of Tinidazole in clearing G. lamblia infection in mice.

Materials:

-

CD-1 or C57BL/6 mice

-

G. lamblia trophozoites (e.g., GS/H7 strain)

-

Tinidazole formulation for oral gavage

-

Vehicle control (e.g., carboxymethyl cellulose)

-

Gavage needles, cages, standard animal husbandry supplies

-

Fecal sample collection tubes

-

Microscope, hemocytometer, or flow cytometer for cyst/trophozoite counting

Step-by-Step Methodology:

-

Acclimatization: House mice in a controlled environment for at least one week before the experiment to reduce stress-related variables.

-

Infection: Infect mice orally by gavage with a defined number of G. lamblia trophozoites (e.g., 1 x 10⁶). The justification for using trophozoites is that they can readily establish infection in certain mouse models, particularly if the mice are pre-treated with antibiotics to disrupt the native gut microbiota.[20][22]

-

Infection Confirmation: Monitor fecal samples starting around day 5 post-infection to confirm the establishment of infection by identifying cysts.

-

Treatment Groups: Once infection is established (e.g., day 7), randomize mice into treatment groups:

-

Group 1: Vehicle control.

-

Group 2: Tinidazole (e.g., single dose of 50 mg/kg).[23]

-

Group 3 (Optional): Positive control drug (e.g., metronidazole).

-

-

Drug Administration: Administer the assigned treatment orally via gavage. A single dose is often sufficient for Tinidazole, reflecting its clinical use.[24]

-

Monitoring and Endpoint:

-

Monitor the mice daily for clinical signs (weight loss, changes in stool consistency).

-

Collect fecal samples at defined intervals (e.g., 3, 5, and 7 days post-treatment) to quantify cyst shedding.

-

At the end of the study, euthanize the animals and enumerate the trophozoites in the upper small intestine to determine the parasite load.

-

-

Data Analysis: Compare the parasite load (cysts in feces and/or trophozoites in the intestine) between the Tinidazole-treated group and the vehicle control group. Efficacy is expressed as the percentage reduction in parasite load or as a cure rate (percentage of animals with no detectable parasites).

Summary of Quantitative In Vivo Data

Tinidazole consistently demonstrates high cure rates in both preclinical models and human clinical trials.

| Indication | Model/Population | Dosage Regimen | Efficacy/Cure Rate | Source |

| Giardiasis | Human Clinical Trials | Single 2 g dose | 80% - 100% | [23][25] |

| Giardiasis | Human Comparative Trial | Single 2 g dose | 94% | [26] |

| Trichomoniasis | Human Clinical Trial | Single 1.8 g dose | 100% | [16] |

| Trichomoniasis | Human Comparative Trial | Single 2 g dose | 95% | [27] |

| Amebiasis | Human Clinical Trials | 2 g/day for 3-5 days | >90% | [2] |

| Metronidazole-Resistant Trichomoniasis | Human Case Series | High-dose oral & vaginal Tinidazole | 92% (22 of 24 patients) | [28] |

Visualization: In Vivo Experimental Workflow

Sources

- 1. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 4. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. contagionlive.com [contagionlive.com]

- 6. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]

- 8. goodrx.com [goodrx.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. journals.asm.org [journals.asm.org]

- 11. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Entamoeba histolytica: Five facts about modeling a complex human disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Trichomonas vaginalis Susceptibility Testing | Parasites | CDC [cdc.gov]

- 16. In vivo and in vitro studies of tinidazole in Trichomonas vaginalis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro effect of tinidazole and furazolidone on metronidazole-resistant Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IN VITRO EFFECT OF TINIDAZOLE ON ENTAMOEBA HISTOLYTICA [jsczz.cn]

- 19. Giardia lamblia infections in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Experimental amebiasis: a selected review of some in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. droracle.ai [droracle.ai]

- 24. Single-dose tinidazole for the treatment of giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. droracle.ai [droracle.ai]

- 26. Single-dose tinidazole for the treatment of giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Single dose treatment of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Tinidazole therapy for metronidazole-resistant vaginal trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tioxidazole: An In-Depth Technical Guide to its Spectrum of Activity Against Parasitic Protozoa

This guide provides a comprehensive technical overview of Tioxidazole, a potent 5-nitroimidazole antimicrobial agent, and its established spectrum of activity against clinically significant parasitic protozoa. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of parasitology, infectious diseases, and antimicrobial chemotherapy.

Introduction: The Chemical and Therapeutic Profile of Tioxidazole

Tioxidazole, a synthetic imidazole derivative, is a cornerstone in the treatment of infections caused by anaerobic protozoa.[1] Its chemical structure, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, underpins its biological activity.[2][3] The molecule's efficacy is intrinsically linked to its 5-nitro group, a feature common to this class of antimicrobials.[4] Tioxidazole is administered orally and exhibits favorable pharmacokinetic properties, including rapid absorption and a prolonged plasma half-life compared to its predecessor, metronidazole.[1][5]

This guide will delve into the mechanistic underpinnings of Tioxidazole's action, its proven efficacy against key protozoan pathogens, and the standardized methodologies for evaluating its activity in a laboratory setting.

Mechanism of Action: A Targeted Disruption of Protozoal DNA

The antiprotozoal activity of Tioxidazole is contingent upon the anaerobic metabolic pathways of susceptible organisms.[5][6] The process can be delineated as follows:

-

Cellular Uptake: Tioxidazole, being a small, lipophilic molecule, readily diffuses across the cell membrane of the protozoan parasite.

-

Reductive Activation: Within the anaerobic environment of the parasite, low redox potential electron-transport proteins, such as ferredoxin, donate electrons to the 5-nitro group of Tioxidazole.[4] This reduction process is significantly more efficient in anaerobic protozoa than in aerobic mammalian cells, which accounts for the drug's selective toxicity.[5]

-

Generation of Cytotoxic Radicals: The reduction of the nitro group results in the formation of a short-lived, highly reactive nitroso radical.[5][7]

-

DNA Damage: These cytotoxic intermediates interact with the parasite's DNA, causing a loss of helical structure and strand breakage.[4][5] This irreversible damage to the genetic material inhibits nucleic acid synthesis and ultimately leads to parasite cell death.[5]

Caption: Proposed mechanism of action for Tioxidazole against anaerobic protozoa.

Spectrum of Activity Against Key Parasitic Protozoa

Tioxidazole exhibits potent activity against a range of anaerobic protozoa responsible for significant human disease.[1][6] The primary targets include:

-

Trichomonas vaginalis : The causative agent of trichomoniasis, a common sexually transmitted infection.[1]

-

Giardia lamblia (also known as Giardia duodenalis or Giardia intestinalis): A flagellated protozoan that causes giardiasis, an intestinal infection.[1][6]

-

Entamoeba histolytica : The parasite responsible for amebiasis, which can manifest as intestinal or extra-intestinal disease, including liver abscesses.[1][6]

Efficacy Data

Clinical and in vitro studies have consistently demonstrated the high efficacy of Tioxidazole against these pathogens. Cure rates in clinical trials are often reported to be above 90%.[7]

| Parasitic Protozoan | Disease | Reported Clinical Cure Rates with Tioxidazole | Key Findings and Comparisons |

| Trichomonas vaginalis | Trichomoniasis | 92-95% with a single 2g dose[8][9] | Efficacy is comparable to metronidazole.[9] |

| Giardia lamblia | Giardiasis | 88-94% with a single dose[8][10] | Often considered superior to metronidazole in terms of efficacy and tolerability.[11][12] |

| Entamoeba histolytica | Amebiasis (intestinal and liver abscess) | ~95% for intestinal amebiasis; ~94% for liver abscess[8] | Demonstrates higher cure rates than metronidazole in some studies.[13] |

Methodologies for Efficacy Evaluation

Standardized protocols are crucial for the accurate assessment of Tioxidazole's antiprotozoal activity.

In Vitro Susceptibility Testing

In vitro assays are fundamental for determining the minimum inhibitory concentration (MIC) or minimum lethal concentration (MLC) of Tioxidazole against protozoan isolates.

Protocol: In Vitro Susceptibility of Trichomonas vaginalis

-

Parasite Culture: Axenically cultivate T. vaginalis trophozoites in a suitable medium, such as Diamond's medium (TYI-S-33), supplemented with serum at 37°C.[14]

-

Drug Preparation: Prepare a stock solution of Tioxidazole in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.

-

Assay Setup: In a 96-well microtiter plate, add a standardized inoculum of T. vaginalis trophozoites (e.g., 4 x 10^4 trophozoites/mL) to each well containing the various concentrations of Tioxidazole.[14] Include positive (parasites with no drug) and negative (medium only) controls.

-

Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 48 hours.[14]

-

Endpoint Determination: Assess parasite viability. The MLC is defined as the lowest concentration of the drug that results in no motile organisms.[4] Viability can be confirmed by sub-culturing into fresh medium or using a viability stain (e.g., trypan blue).

Caption: General workflow for in vitro susceptibility testing of Tioxidazole.

In Vivo Efficacy Models

Animal models are essential for evaluating the therapeutic efficacy of Tioxidazole in a physiological context.

Protocol: Murine Model of Intestinal Amebiasis (E. histolytica)

-

Animal Model: Use a suitable strain of mice (e.g., C3H/HeJ).

-

Infection: Intracecally infect the mice with a known number of E. histolytica trophozoites.

-

Treatment: At a specified time post-infection, administer Tioxidazole orally to the treatment group at various dosages. A control group should receive the vehicle only.

-

Endpoint Analysis: After the treatment course, sacrifice the animals. The cecum can be examined for the presence of trophozoites and scored for pathology. The reduction in parasite load and amelioration of tissue damage in the treated group compared to the control group indicates drug efficacy.

Resistance and Future Directions

While Tioxidazole remains highly effective, the emergence of resistance, particularly in Trichomonas vaginalis, is a growing concern.[15][16] The mechanisms of resistance are not fully elucidated but may involve decreased activity of the nitroreductase enzymes responsible for drug activation.

Future research should focus on:

-

Surveillance for Tioxidazole resistance in clinical isolates.

-

Elucidation of the precise molecular mechanisms of resistance.

-

Development of novel compounds or combination therapies to overcome resistance.

Conclusion

Tioxidazole is a potent and well-established antiprotozoal agent with a broad spectrum of activity against key anaerobic parasites. Its mechanism of action, centered on the reductive activation and subsequent generation of DNA-damaging radicals, provides a targeted approach to eliminating these pathogens. Standardized in vitro and in vivo models are critical for the continued evaluation of its efficacy and for the development of next-generation antiprotozoal therapies.

References

- What is the mechanism of Tinidazole?

- What is Tinidazole (Antiprotozoal/Antibiotic)? - Dr.Oracle. (2025-05-23).

- Synthesis and biological activity of anthelmintic thiadiazoles using an AF-2 receptor binding assay - PubMed.

- 21-618 Tindamax Microbiology Review Part 1 - accessd

- Tinidazole: A nitroimidazole antiprotozoal agent | Request PDF - ResearchG

- Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed.

- Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC. (2024-10-29).

- Tinidazole - LiverTox - NCBI Bookshelf - NIH. (2020-02-20).

- Efficacy and Mechanism of an Action of Antiprotozoal Drugs for Protozoal Infections.

- Synthesis, in vitro and in vivo giardicidal activity of nitrothiazole-NSAID chimeras displaying broad antiprotozoal spectrum | Request PDF - ResearchG

- Single-dose tinidazole for the tre

- Tinidazole Found to Be Better Than Metronidazole for Giardiasis - Contagion Live. (2017-12-11).

- Novel antihelmintic activity of tinidazole coordination compounds. Relevance of the metal ion and structural properties - PubMed.

- Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - NIH. (2017-11-27).

- Anthelmintic efficacy of tinidazole against the progression of Toxocara canis larvae to the brain in mice - PubMed.

- Efficacy of tinidazole (Fasigyn) in giardiasis by parasitologic, biochemical, and gut transit studies - PubMed.

- In vitro effect of tinidazole and furazolidone on metronidazole-resistant Trichomonas vaginalis - PubMed.

- What is the recommended management for Entamoeba histolytica infection? - Dr.Oracle. (2025-10-31).

- Giardiasis Medication: Antibiotics - Medscape Reference. (2024-02-16).

- Intestinal Protozoal Diseases Medication: Antiprotozoal agents - Medscape Reference. (2022-09-21).

- Tinidazole: from protozoa to Helicobacter pylori--the past, present and future of a nitroimidazole with peculiarities - PubMed.

- Tinidazole in the treatment of trichomoniasis, giardiasis and amoebiasis. Report of a multicentre study - PubMed.

- Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - NIH.

- Trichomoniasis Treatment & Management: Approach Considerations, Pharmacologic Therapy, Diet and Activity - Medscape Reference. (2025-05-06).

- What is the treatment for Entamoeba histolytica infection? - Dr.Oracle. (2025-10-16).

- IN VITRO EFFECT OF TINIDAZOLE ON ENTAMOEBA HISTOLYTICA.

- Anthelmintic Agents - LiverTox - NCBI Bookshelf - NIH. (2021-09-24).

- Single dose tre

- In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures - PubMed Central. (2023-02-01).

- Tinidazole therapy for metronidazole-resistant vaginal trichomoniasis - PubMed.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isol

- An Overview of Mucosa-Associated Protozoa: Challenges in Chemotherapy and Future Perspectives - Frontiers.

- Nitazoxanide anthelmintic activity against the enteral and parenteral phases of trichinellosis in experimentally infected r

- Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC - NIH.

- Tinidazole | C8H13N3O4S | CID 5479 - PubChem - NIH.

- Tinidazole | 19387-91-8 - ChemicalBook.

- Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole - ResearchG

- Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of Tinidazole - Oriental Journal of Chemistry. (2017-04-15).

- tinidazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

- 1. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tinidazole | 19387-91-8 [chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 6. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Tinidazole in the treatment of trichomoniasis, giardiasis and amoebiasis. Report of a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trichomoniasis Treatment & Management: Approach Considerations, Pharmacologic Therapy, Diet and Activity [emedicine.medscape.com]

- 10. Single-dose tinidazole for the treatment of giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. contagionlive.com [contagionlive.com]

- 12. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tinidazole therapy for metronidazole-resistant vaginal trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tinidazole in Animal Models

Disclaimer: The following technical guide focuses on Tinidazole. It is highly likely that "Tioxidazole" was a typographical error for "Tinidazole," a well-researched nitroimidazole antimicrobial. The information presented here is based on available scientific literature for Tinidazole.

Introduction

Tinidazole is a second-generation nitroimidazole antimicrobial agent with a broad spectrum of activity against protozoa and anaerobic bacteria.[1][2][3] Its efficacy in treating infections caused by these microorganisms has made it a valuable therapeutic agent in both human and veterinary medicine.[3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Tinidazole in various animal models is crucial for optimizing dosage regimens, ensuring therapeutic success, and minimizing the risk of adverse effects and the development of resistance. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Tinidazole, its mechanism of action, and the methodologies employed to study these characteristics in animal models.

Pharmacokinetics of Tinidazole in Animal Models

The pharmacokinetic profile of Tinidazole has been investigated in several animal species, revealing important interspecies variations.

Absorption and Bioavailability

Tinidazole is generally well-absorbed following oral administration in various animal models.

-

Dogs and Cats: Studies have shown that Tinidazole is completely absorbed after oral administration in both dogs and cats.[5][6]

-

Horses: In horses, oral administration of Tinidazole resulted in essentially 100% bioavailability.[7]

-

Calves: Unweaned calves also demonstrated rapid and complete absorption of Tinidazole from the gastrointestinal tract, with a bioavailability of 99.5 ± 3.9%.[8]

Distribution

Tinidazole is widely distributed in the body, which contributes to its efficacy in treating systemic infections.

-

The apparent volume of distribution has been reported to be 663 ml/kg in dogs and 536 ml/kg in cats.[5][6] In horses, the distribution volume was found to be 660 ml/kg.[7]

-

In dogs, Tinidazole has been shown to penetrate into the gingival crevicular fluid, with concentrations exceeding the minimum inhibitory concentrations (MICs) for many pathogenic periodontal bacteria.[9][10]

Metabolism

The metabolism of Tinidazole has been studied in rats and dogs, with some species-specific differences observed.[11] The liver is the primary site of metabolism. In rats, the metabolic pattern is more extensive compared to dogs and humans.[12] The mutagenic activity of Tinidazole can be enhanced by mammalian liver S9 fractions, indicating the role of nitroreductases in its activation.[13]

Excretion

Tinidazole and its metabolites are primarily excreted in the urine.[12] In dogs, the elimination half-life is approximately 4.4 hours, while in cats, it is longer at 8.4 hours.[5][6] This difference is attributed to a higher plasma clearance of the drug in dogs compared to cats.[5][6] In horses, the elimination half-life is around 5.2 hours.[7]

Pharmacokinetics Data Summary

| Animal Model | Route of Administration | Dose | Bioavailability (%) | Elimination Half-life (t½) | Volume of Distribution (Vd) | Peak Plasma Concentration (Cmax) | Reference |

| Dogs | Oral | 15 mg/kg | ~100 | 4.4 h | 663 ml/kg | 17.8 µg/ml | [5] |

| Oral | 30 mg/kg | ~100 | - | - | 37.9 µg/ml | [5] | |

| Cats | Oral | 15 mg/kg | ~100 | 8.4 h | 536 ml/kg | 22.5 µg/ml | [5] |

| Oral | 30 mg/kg | ~100 | - | - | 33.6 µg/ml | [5] | |

| Horses | Oral | 25 mg/kg | ~100 | 5.2 h (IV) | 660 ml/kg (IV) | - | [7] |

| Calves | Oral | 25 mg/kg | 99.5 | 524 min | 0.74 L/kg (IV) | - | [8] |

Pharmacodynamics of Tinidazole

Mechanism of Action

Tinidazole's antimicrobial and antiprotozoal activity is a result of its unique mechanism of action.[1][2]

-

Entry into the Cell: Tinidazole, being a small, lipid-soluble molecule, readily diffuses into microbial cells.

-

Reductive Activation: Inside susceptible anaerobic bacteria and protozoa, the nitro group of Tinidazole is reduced by low-redox-potential electron transport proteins.[1][2] This reduction generates a short-lived, highly reactive nitro radical anion.[2]

-

DNA Damage: This reactive intermediate interacts with and damages the helical structure of the microbial DNA, leading to strand breakage and subsequent cell death.[1][3] This process ultimately inhibits nucleic acid synthesis.[3]

The selective toxicity of Tinidazole towards anaerobic organisms is due to the fact that this reductive activation occurs much more efficiently in the low-oxygen environment of these microbes compared to the aerobic environment of mammalian cells.[1]

Caption: Proposed mechanism of action of Tinidazole.

Spectrum of Activity

Tinidazole is effective against a wide range of anaerobic bacteria and protozoal parasites.[2]

-

Protozoa: Trichomonas vaginalis, Giardia duodenalis (formerly G. lamblia), and Entamoeba histolytica.[2]

-

Anaerobic Bacteria: It shows excellent activity against anaerobic bacteria, including Bacteroides fragilis.[14]

-

Anthelmintic Activity: Tinidazole has also demonstrated anthelmintic efficacy, for instance, against the larval stages of Toxocara canis in mice.[15]

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The efficacy of antimicrobial agents like Tinidazole is often linked to specific PK/PD indices. For concentration-dependent antibiotics, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key predictor of efficacy.[16][17][18] Achieving therapeutic plasma concentrations that exceed the MIC values for target pathogens is essential for clinical success.[5][6] For instance, in dogs and cats, a single oral dose of 15 mg/kg maintained therapeutic plasma concentrations for 12 and 24 hours, respectively.[5][6]

Methodologies for Studying the Pharmacokinetics and Pharmacodynamics of Tinidazole

In Vivo Pharmacokinetic Study Protocol

A typical crossover study design is employed to determine the pharmacokinetic parameters of Tinidazole in an animal model, such as the dog.

-

Animal Selection and Acclimatization: Healthy adult dogs of a specific breed (e.g., Beagles) are selected and acclimatized to the study conditions.

-

Dosing:

-

Intravenous (IV) Administration: A sterile solution of Tinidazole is administered intravenously (e.g., as a single bolus of 15 mg/kg) through a cephalic vein.

-

Oral (PO) Administration: After a washout period, the same animals are given an oral dose of Tinidazole (e.g., 15 mg/kg or 30 mg/kg).

-

-

Blood Sampling: Blood samples are collected from a contralateral vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

-

Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Pharmacokinetic Analysis: Plasma concentrations of Tinidazole are determined using a validated analytical method. Pharmacokinetic parameters are then calculated using appropriate software.

Sources

- 1. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 2. Tindamax (Tinidazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Aspects of the pharmacology and pharmacokinetics of nitroimidazoles with special reference to tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of tinidazole in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sci-hub.st [sci-hub.st]

- 7. Pharmacokinetics of tinidazole in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of single-dose administration of tinidazole in unweaned calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentrations of tinidazole in gingival crevicular fluid and plasma in dogs after multiple dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penetration of tinidazole into the gingival crevicular fluid in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism of tinidazole in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic studies of ornidazole in the rat, in the dog and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of tinidazole, an antiprotozoal drug to a mutagen by mammalian liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]

- 15. Anthelmintic efficacy of tinidazole against the progression of Toxocara canis larvae to the brain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and Pharmacodynamics of Tedizolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of Nitroimidazole Compounds on Pathogen DNA Replication

A Note on Terminology: The query for "Tioxidazole" did not yield specific results for a compound with that name in the context of DNA replication. It is highly likely that this is a variant or misspelling of Tinidazole , a well-established nitroimidazole antimicrobial agent.[1][2] This guide will, therefore, focus on the extensively researched mechanism of action of Tinidazole and related nitroimidazoles, which are known to target pathogen DNA.

Introduction to Tinidazole: A Potent Antiprotozoal and Antibacterial Agent

Tinidazole is a second-generation nitroimidazole antimicrobial with a broad spectrum of activity against anaerobic bacteria and various protozoal pathogens.[2][3] It is a synthetic derivative of imidazole containing a nitro group, which is crucial for its mechanism of action.[2][4] Clinically, Tinidazole is employed in the treatment of infections caused by susceptible organisms such as Trichomonas vaginalis, Giardia duodenalis (formerly G. lamblia), and Entamoeba histolytica.[3] Its efficacy stems from its ability to be selectively activated within pathogenic microorganisms, leading to cytotoxic effects that culminate in cell death.[3][4]

Chemical Structure of Tinidazole

| Property | Value |

| IUPAC Name | 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole |

| Molecular Formula | C8H13N3O4S |

| Molecular Weight | 247.27 g/mol |

| CAS Number | 19387-91-8 |

| PubChem CID | 5479 |

Source: PubChem CID 5479[2]

The Core Mechanism: Reductive Activation and DNA Damage

The primary mode of action of Tinidazole and other nitroimidazoles is the disruption of DNA structure in target organisms.[4] This process is initiated by the reduction of the nitro group on the imidazole ring, a reaction that occurs preferentially in the low-redox-potential environment of anaerobic pathogens.[4]

Selective Activation in Pathogens

The selective toxicity of Tinidazole is a key aspect of its therapeutic success. In anaerobic bacteria and protozoa, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of Tinidazole. This reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[4] Aerobic cells of the host are largely unaffected because they lack the necessary low-redox-potential systems to efficiently reduce the nitro group, thus minimizing collateral damage.[4]

Figure 1: Reductive activation pathway of Tinidazole leading to pathogen cell death.

Molecular Consequences of Activation

Once formed, the reactive intermediates are potent oxidizing agents that interact with and inflict damage upon cellular macromolecules, with DNA being a primary target.[3] The specific types of DNA damage include:

-

DNA Strand Breaks: The reactive radicals can attack the phosphodiester backbone of DNA, leading to single- and double-strand breaks.

-

Loss of Helical Structure: The integrity of the DNA double helix is compromised, which can interfere with the binding of proteins essential for replication and transcription.[4]

This accumulation of extensive DNA damage overwhelms the pathogen's DNA repair mechanisms, ultimately leading to a cessation of critical cellular processes and cell death.[4]

Impact on DNA Replication in Pathogens

The damage inflicted upon the pathogen's DNA has a direct and profound impact on the process of DNA replication. For replication to proceed, the DNA double helix must be unwound, and the template strands must be accessible to DNA polymerases.[5][6]

The presence of strand breaks and a destabilized helical structure physically obstructs the progression of the replication fork.[5] DNA polymerases are unable to synthesize new DNA strands across these damaged regions, leading to a stall in replication.[6] This immediate cessation of DNA synthesis is a hallmark of the bactericidal and protozoacidal activity of nitroimidazoles.[7]

Studies on related nitroaromatic compounds, such as fexinidazole, have demonstrated a significant and near-complete inhibition of DNA synthesis in trypanosomes following treatment.[8] This inhibition is often accompanied by an accumulation of DNA damage, particularly during the S phase of the cell cycle.[8]

Experimental Protocols for Assessing the Mode of Action

Elucidating the impact of antimicrobial compounds on DNA replication involves a series of established molecular and cellular biology techniques. The choice of a particular assay is driven by the specific question being addressed, from initial observations of cytotoxicity to detailed mechanistic insights.

DNA Fragmentation and Damage Assays

A primary method to confirm that a compound induces DNA damage is to visualize the fragmentation of genomic DNA.

Protocol: Agarose Gel Electrophoresis for DNA Fragmentation

-

Cell Culture and Treatment: Culture the target pathogen (e.g., Giardia lamblia trophozoites) to a logarithmic growth phase. Treat the cells with varying concentrations of Tinidazole (and a vehicle control) for a defined period (e.g., 24-48 hours).

-

Genomic DNA Extraction: Harvest the cells by centrifugation and extract genomic DNA using a commercially available kit or a standard phenol-chloroform extraction protocol. The rationale for using a standardized kit is to ensure high purity and minimize shearing of the DNA during extraction.

-

Agarose Gel Electrophoresis: Prepare a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe). Load equal amounts of extracted DNA from treated and untreated cells into the wells.

-

Visualization: Run the gel at a constant voltage until the dye front has migrated sufficiently. Visualize the DNA under UV light. A "smear" or "ladder" pattern in the lanes corresponding to Tinidazole-treated cells indicates random or nucleosomal DNA fragmentation, respectively, which is a sign of extensive DNA damage and apoptosis-like cell death.[9]

DNA Synthesis Inhibition Assays

To directly measure the effect on DNA replication, assays that quantify the incorporation of labeled nucleotides into newly synthesized DNA are employed.

Protocol: BrdU Incorporation Assay

-

Cell Treatment: Treat pathogen cultures with Tinidazole as described above.

-

BrdU Labeling: Towards the end of the treatment period, add 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, to the culture medium. BrdU will be incorporated into newly synthesized DNA.

-

Immunodetection: Fix and permeabilize the cells. Use a specific primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

-

Quantification: Analyze the cells using flow cytometry or fluorescence microscopy. A significant decrease in the fluorescence signal in Tinidazole-treated cells compared to the control indicates an inhibition of DNA synthesis. The causality here is that if DNA replication is blocked, BrdU cannot be incorporated.

Figure 2: Experimental workflow for a BrdU incorporation assay to measure DNA synthesis inhibition.

Summary of Effects and Pathogen Susceptibility

The efficacy of Tinidazole is directly related to the metabolic pathways of the target pathogen that facilitate the reductive activation of its nitro group.

| Pathogen | Type | Key Metabolic Feature | Outcome of Tinidazole Treatment |

| Trichomonas vaginalis | Protozoan | Anaerobic metabolism | DNA strand breaks, inhibition of DNA synthesis, cell death. |

| Giardia duodenalis | Protozoan | Microaerophilic, low redox | Inhibition of growth and DNA replication. |

| Entamoeba histolytica | Protozoan | Anaerobic metabolism | Cytotoxic effects through DNA damage. |

| Anaerobic Bacteria | Bacteria | Ferredoxin-like pathways | Rapid inhibition of DNA synthesis and bactericidal effects.[7] |

Conclusion

The mode of action of Tinidazole against susceptible pathogens is a well-defined process centered on the selective reductive activation of its nitro group within the anaerobic or microaerophilic environment of the microorganism. This activation generates cytotoxic radicals that inflict substantial damage to the pathogen's DNA, including strand breaks and helical destabilization. This damage serves as a direct physical impediment to the DNA replication machinery, leading to a swift and potent inhibition of DNA synthesis. The inability to replicate their genetic material is a critical factor leading to the death of the pathogen. The experimental protocols outlined in this guide provide a robust framework for investigating and confirming this mechanism of action, underscoring the importance of DNA integrity as a therapeutic target in the development of antimicrobial agents.

References

-

What is the mechanism of Tinidazole? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Synthesis and biological activity of anthelmintic thiadiazoles using an AF-2 receptor binding assay - PubMed. Retrieved from [Link]

-

TIOXIDAZOLE - precisionFDA. Retrieved from [Link]

-

Novel Antihelmintic Activity of Tinidazole Coordination Compounds. Relevance of the Metal Ion and Structural Properties - PubMed. Retrieved from [Link]

-

Tinidazole - LiverTox - NCBI Bookshelf - NIH. (2020-02-20). Retrieved from [Link]

-

Anthelmintic efficacy of tinidazole against the progression of Toxocara canis larvae to the brain in mice - PubMed. Retrieved from [Link]

-

Anthelmintic Agents - LiverTox - NCBI Bookshelf - NIH. (2021-09-24). Retrieved from [Link]

-

Fluoroquinolones: Mechanisms of Action and Resistance - YouTube. (2011-03-29). Retrieved from [Link]

-

DNA synthesis inhibitors antibiotics | mode of action - YouTube. (2020-06-09). Retrieved from [Link]

-

Effects of trypanocidal drugs on DNA synthesis: new insights into melarsoprol growth inhibition - PubMed Central. Retrieved from [Link]

-

Antiparasitic Compounds That Target DNA - PMC - PubMed Central. Retrieved from [Link]

-

Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed. (2008-07-30). Retrieved from [Link]

-

Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome | PLOS Neglected Tropical Diseases. Retrieved from [Link]

-

Nitazoxanide anthelmintic activity against the enteral and parenteral phases of trichinellosis in experimentally infected rats - PubMed. Retrieved from [Link]

-

DNA replication: Mechanisms and therapeutic interventions for diseases - PubMed Central. (2023-02-05). Retrieved from [Link]

-

Mechanism of action of metronidazole on Bacteroides fragilis - PubMed - NIH. Retrieved from [Link]

-

[Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Tinidazole | C8H13N3O4S | CID 5479 - PubChem - NIH. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of Tinidazole - Oriental Journal of Chemistry. (2017-04-15). Retrieved from [Link]

-

tinidazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Tinidazol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. DNA replication: Mechanisms and therapeutic interventions for diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Early-Stage Research on Tioxidazole's Anthelmintic Potential

This guide provides a comprehensive overview of the foundational principles and practical methodologies for investigating the anthelmintic properties of Tioxidazole. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-parasitic agents.

Introduction: The Imperative for Novel Anthelmintics and the Promise of Benzimidazoles

Helminth infections remain a significant global health burden, affecting billions of people and livestock, leading to substantial morbidity and economic losses.[1] The extensive use of a limited number of anthelmintic drug classes has resulted in the emergence and spread of drug resistance, creating an urgent need for the development of new therapeutic agents.[1] The benzimidazole class of compounds has long been a cornerstone of anthelmintic therapy, with drugs like albendazole and mebendazole widely used in both human and veterinary medicine.[2] Their success underscores the potential of exploring novel benzimidazole derivatives, such as Tioxidazole, for next-generation anthelmintics.

Tioxidazole, a derivative of the benzimidazole scaffold, warrants systematic investigation to elucidate its full potential as an antiparasitic agent. This document outlines a strategic, multi-faceted approach to its early-stage evaluation, from understanding its fundamental mechanism of action to designing robust in vitro and in vivo screening protocols.

Core Hypothesis: Tioxidazole's Mechanism of Action

The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in helminth cells.[3] This is achieved through the specific binding of the benzimidazole molecule to the parasite's β-tubulin subunit, a key component of microtubules.[2][4] This binding event inhibits the formation and function of microtubules, which are critical for a multitude of essential cellular processes, including cell division, maintenance of cell shape, intracellular transport, and nutrient absorption.[2][5] The disruption of these vital functions ultimately leads to parasite paralysis, starvation, and death.[5]

It is hypothesized that Tioxidazole shares this core mechanism of action. Early-stage research should therefore focus on validating this hypothesis and quantifying the compound's specific interaction with helminth β-tubulin.

Diagram: Proposed Mechanism of Action of Tioxidazole

Caption: Proposed mechanism of Tioxidazole's anthelmintic activity.

Foundational In Vitro Screening Cascade

A tiered in vitro screening approach is essential for the initial evaluation of Tioxidazole's anthelmintic activity. This allows for a cost-effective and high-throughput assessment of the compound's efficacy against various helminth life stages.

Primary Screening: Motility and Viability Assays

The initial assessment of anthelmintic activity typically involves monitoring the motility and viability of different helminth life stages upon exposure to the test compound.[6] These assays provide a rapid and straightforward measure of a drug's immediate impact on the parasite.

Table 1: Overview of Primary In Vitro Screening Assays

| Assay Type | Helminth Stage | Key Parameters Measured | Rationale |

| Larval Motility Assay | L3 Larvae (e.g., Haemonchus contortus) | Reduction in larval movement over time | Provides a rapid assessment of paralytic effects. |

| Adult Worm Motility Assay | Adult worms (e.g., Ascaris suum, hookworms) | Cessation of movement, changes in posture | Evaluates the effect on the mature, pathogenic stage of the parasite. |

| Egg Hatch Assay | Eggs (e.g., Trichuris spp.) | Inhibition of larval hatching | Determines the ovicidal activity of the compound. |

| Larval Development Assay | L1 to L3 Larvae | Inhibition of development to the infective stage | Assesses the compound's ability to interfere with crucial life cycle progression.[7] |

Protocol: Larval Migration Inhibition Assay (LMIA)

This protocol is adapted from established methods for assessing the efficacy of benzimidazoles against nematode larvae.[7][8]

Objective: To determine the concentration of Tioxidazole that inhibits 50% of larval migration (EC50).

Materials:

-

Infective L3 larvae of a target nematode species (e.g., Haemonchus contortus).

-

96-well microtiter plates.

-

Agar solution (e.g., 0.5% in PBS).

-

Tioxidazole stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Incubator (37°C).

-

Inverted microscope.

Procedure:

-

Prepare serial dilutions of Tioxidazole in PBS.

-

Dispense a known number of L3 larvae (e.g., 100-200) into each well of a 96-well plate.

-

Add the Tioxidazole dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (PBS only).

-

Prepare a 0.5% agar solution and allow it to cool to approximately 40°C.

-

Carefully overlay the larvae and drug solution in each well with the cooled agar.

-

Incubate the plates at 37°C for 24-48 hours.

-

Using an inverted microscope, count the number of larvae that have migrated to the surface of the agar in each well.

-

Calculate the percentage of migration inhibition for each concentration relative to the controls.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Target-Based Assays: Confirming the Mechanism

To directly investigate the interaction of Tioxidazole with its putative target, β-tubulin, specific target-based assays are employed. These assays provide crucial evidence to support the proposed mechanism of action.

Tubulin Polymerization Assay

This cell-free assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Objective: To determine if Tioxidazole inhibits the polymerization of helminth-derived tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to microtubules.

Table 2: Key Components of a Tubulin Polymerization Assay

| Component | Function |

| Purified Helminth Tubulin | The target protein for Tioxidazole. |

| GTP | Essential for tubulin polymerization. |

| Fluorescent Reporter Dye (e.g., DAPI) | Emits a fluorescent signal upon binding to microtubules. |

| Tioxidazole | The test compound. |

| Positive Control (e.g., Albendazole) | A known inhibitor of tubulin polymerization. |

| Negative Control (Vehicle) | To establish a baseline polymerization rate. |

Diagram: Workflow for a Tubulin Polymerization Assay

Caption: A streamlined workflow for conducting a tubulin polymerization assay.

Addressing Potential Resistance

The emergence of resistance to benzimidazoles is a significant concern in helminth control.[2] Resistance is often associated with specific point mutations in the β-tubulin gene, particularly at residues F167Y, E198A, and F200Y.[2][9] These mutations can reduce the binding affinity of benzimidazole drugs to their target.[2]

Early-stage research on Tioxidazole should include an assessment of its efficacy against helminth populations with known benzimidazole resistance. This can be achieved by:

-

Screening against resistant isolates: Performing the in vitro assays described above using helminth strains with confirmed β-tubulin mutations.

-

Molecular docking studies: Utilizing computational models to predict the binding affinity of Tioxidazole to both wild-type and mutated forms of helminth β-tubulin.[9]

Preliminary In Vivo Efficacy Studies

Following promising in vitro results, preliminary in vivo studies in a suitable animal model are necessary to evaluate the efficacy of Tioxidazole in a physiological context.

Model Selection: A common model for early-stage anthelmintic testing is the laboratory mouse infected with a nematode such as Trichinella spiralis.[10]

Key Parameters to Evaluate:

-

Worm Burden Reduction: Comparison of the number of adult worms and/or larvae in treated versus untreated animals.[10]

-

Dosage and Treatment Regimen: Establishing an effective dose and duration of treatment.

-

Tolerability and Safety: Monitoring for any adverse effects in the host animals.

Protocol: In Vivo Efficacy Against Trichinella spiralis in Mice

Objective: To assess the in vivo anthelmintic activity of Tioxidazole against the enteral and parenteral phases of T. spiralis infection.

Materials:

-

Laboratory mice (e.g., Swiss Webster).

-

Infective T. spiralis larvae.

-

Tioxidazole formulation for oral administration.

-

Standard anthelmintic drug for positive control (e.g., albendazole).

-

Vehicle for negative control.

Procedure:

-

Infect mice orally with a standardized dose of T. spiralis larvae.

-

Divide the mice into treatment groups: Tioxidazole-treated, positive control, and negative control.

-

For the enteral phase, begin treatment shortly after infection (e.g., 3 days post-infection) for a defined period.[10]

-

For the parenteral phase, begin treatment at a later time point (e.g., 30 days post-infection) for a longer duration.[10]

-

Administer the respective treatments orally once daily.

-

At the end of the treatment period, euthanize the mice and recover adult worms from the small intestine and larvae from the muscle tissue.

-

Count the number of worms and larvae for each mouse.

-

Calculate the percentage reduction in worm burden for the treated groups compared to the negative control group.

-

Perform histopathological analysis of the small intestine and muscle tissue to assess inflammation and parasite-induced damage.[10]

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the early-stage evaluation of Tioxidazole as a potential anthelmintic. Positive outcomes from these studies, including potent in vitro activity, confirmed interaction with β-tubulin, and efficacy in a preliminary in vivo model, would provide a strong rationale for advancing Tioxidazole into further preclinical development. Subsequent research should focus on pharmacokinetic and pharmacodynamic studies, expanded efficacy testing against a broader range of helminth species, and more comprehensive safety and toxicology assessments.

References

- High-content approaches to anthelmintic drug screening - PMC - NIH. (n.d.).

- Beta-tubulin in helminths (β-tubulin (in helminths)) - Gosset - gosset.ai. (n.d.).

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.).

- Anthelmintics Benzimidazole derivatives - YouTube. (2020, October 19).

- Modes of Action of Anthelmintic Drugs - SciSpace. (n.d.).

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.).

- Fenbendazole - Wikipedia. (n.d.).

- An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed. (2017, April 30).

- Anthelmintic drug discovery: target identification, screening methods and the role of open science - PubMed Central. (n.d.).

- A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - Research journals - PLOS. (n.d.).

- Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - Cambridge University Press & Assessment. (2022, March 15).

- Tubulin-gene Mutation in Drug Resistance in Helminth Parasite: Docking and Molecular Dynamics Simulation Study | Bentham Science Publishers. (2023, December 1).

- Nitazoxanide anthelmintic activity against the enteral and parenteral phases of trichinellosis in experimentally infected rats - PubMed. (n.d.).

Sources

- 1. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gosset.ai [gosset.ai]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. scispace.com [scispace.com]

- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 6. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. cambridge.org [cambridge.org]

- 8. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Nitazoxanide anthelmintic activity against the enteral and parenteral phases of trichinellosis in experimentally infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Tinidazole

Introduction

Tinidazole is a second-generation nitroimidazole antimicrobial agent with a broad spectrum of activity against anaerobic bacteria and various protozoa.[1][2] Its mechanism of action involves the reduction of its nitro group within the microbial cell, leading to the production of cytotoxic intermediates that induce DNA damage and ultimately cell death.[1] This selective toxicity makes it a potent therapeutic agent for infections caused by anaerobic microorganisms.

These application notes provide detailed protocols for the in vitro susceptibility testing of tinidazole against clinically relevant anaerobic bacteria and protozoa. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and published research, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Part 1: Susceptibility Testing of Anaerobic Bacteria

The reference method for determining the minimal inhibitory concentration (MIC) of antimicrobial agents against anaerobic bacteria is agar dilution, as described in the CLSI M11 standard.[3][4] Broth microdilution is a common and practical alternative.[5]

Protocol 1: Agar Dilution Method (CLSI M11-A8 Reference Method)

This method determines the lowest concentration of tinidazole that inhibits the visible growth of an anaerobic bacterium on an agar-based medium.

Causality Behind Experimental Choices:

-

Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium. This formulation provides the necessary growth factors for fastidious anaerobes.[6]

-

Anaerobic Conditions: Strict anaerobic conditions are essential for the growth of these organisms and for the proper activation of tinidazole. An anaerobic chamber or jar system is required.

Experimental Workflow:

Caption: Workflow for Tinidazole Agar Dilution Susceptibility Testing.

Step-by-Step Methodology:

-

Antimicrobial Stock Solution: Prepare a stock solution of tinidazole powder in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.

-

Preparation of Agar Plates:

-

Prepare Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood.

-

Autoclave the medium and cool to 48-50°C in a water bath.

-

Prepare serial twofold dilutions of the tinidazole stock solution.

-

Add 2 mL of each tinidazole dilution to 18 mL of molten agar to achieve the desired final concentrations (e.g., 0.125 to 128 µg/mL). Also, prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

From a 24-48 hour pure culture, suspend several colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard.

-

This suspension will contain approximately 1-2 x 10^8 CFU/mL.

-

-

Inoculation:

-

Using a multipoint replicator (Steers replicator), inoculate the prepared agar plates with approximately 1-2 µL of the standardized inoculum, delivering about 10^5 CFU per spot.

-

Include a growth control plate (no tinidazole) and a sterility control plate (no inoculation).

-

-

Incubation:

-

Allow the inoculum spots to dry completely.

-

Place the plates in an anaerobic chamber or jar with a gas-generating system.

-

Incubate at 35-37°C for 48 hours.

-

-

Reading the MIC:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of tinidazole that completely inhibits visible growth, including any haze or single colonies.

-

Protocol 2: Broth Microdilution Method

This method is a more convenient alternative to agar dilution for testing a smaller number of isolates.

Experimental Workflow:

Caption: Workflow for Tinidazole Broth Microdilution Susceptibility Testing.

Step-by-Step Methodology:

-